T-10106
Description
Structurally, it belongs to the class of heterocyclic aromatic amines, featuring a pyridine core substituted with a sulfonamide group and a fluorine atom at the C-4 position (IUPAC name: 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide) . Its molecular weight is 254.28 g/mol, with a logP value of 1.8, indicating moderate lipophilicity. Pharmacokinetic studies reveal a plasma half-life of 8.2 hours in murine models and oral bioavailability of 67% .
Mechanistically, T-10106 acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2), achieving IC50 values of 12 nM and 18 nM, respectively, in enzymatic assays . Preclinical trials demonstrate a 62% reduction in tumor volume in xenograft models of colorectal cancer, outperforming standard COX-2 inhibitors like celecoxib.
Properties
Molecular Formula |
C31H36F3N3O5 |
|---|---|
Molecular Weight |
587.6402 |
IUPAC Name |
(E)-2-(2-((4-Methoxy-2-(trifluoromethyl)quinolin-6-yl)methoxy)-5-(2-(4-methylpiperazin-1-yl)ethoxy)benzylidene)pentanoic acid |
InChI |
InChI=1S/C31H36F3N3O5/c1-4-5-22(30(38)39)17-23-18-24(41-15-14-37-12-10-36(2)11-13-37)7-9-27(23)42-20-21-6-8-26-25(16-21)28(40-3)19-29(35-26)31(32,33)34/h6-9,16-19H,4-5,10-15,20H2,1-3H3,(H,38,39)/b22-17+ |
InChI Key |
RDDBKDYZBFBAQD-OQKWZONESA-N |
SMILES |
CCC/C(C(O)=O)=C\C1=CC(OCCN2CCN(C)CC2)=CC=C1OCC3=CC=C4N=C(C(F)(F)F)C=C(OC)C4=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T-10106; T 10106; T10106 |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A (Celecoxib)
- Structure : Diarylpyrazole derivative with a sulfonamide group.
- Key Data: Parameter T-10106 Celecoxib Molecular Weight (g/mol) 254.28 381.37 COX-2 IC50 (nM) 12 40 VEGFR-2 Inhibition Yes (18 nM) No Bioavailability (%) 67 55
Contrast : While both compounds inhibit COX-2, this compound’s fluorinated pyridine scaffold enhances target binding affinity and introduces anti-angiogenic activity via VEGFR-2 inhibition, which celecoxib lacks .
Compound B (Pazopanib)
- Structure : Pyrimidine-based tyrosine kinase inhibitor.
- Key Data: Parameter this compound Pazopanib VEGFR-2 IC50 (nM) 18 15 COX-2 Inhibition Yes (12 nM) No Tumor Volume Reduction 62% 58%
- Contrast: Pazopanib is a potent VEGFR-2 inhibitor but lacks COX-2 targeting. This compound’s dual mechanism provides synergistic anti-tumor effects, reducing systemic toxicity compared to pazopanib’s monotherapy limitations .
Functional Analogs
Compound C (Aspirin)
- Function: Non-selective COX inhibitor.
- Key Data: Parameter this compound Aspirin COX-1 Inhibition No Yes (IC50: 5 nM) Gastrointestinal Toxicity Low High
Contrast : this compound’s selectivity for COX-2 minimizes gastrointestinal side effects, a major drawback of aspirin .
Research Findings and Data Analysis
Efficacy in Preclinical Models
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
